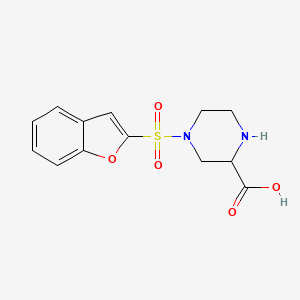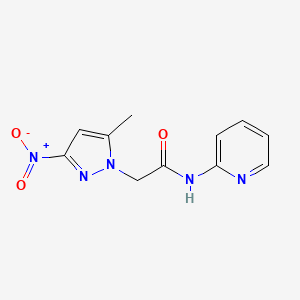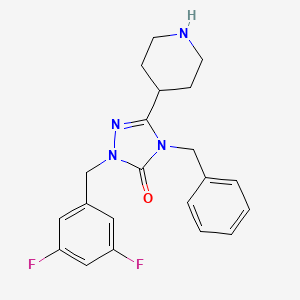![molecular formula C15H17N5 B5314492 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5314492.png)
4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrrolopyridine compounds, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine involves the inhibition of various signaling pathways involved in the pathogenesis of cancer, inflammation, and neurodegenerative disorders. 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine has been shown to inhibit the activity of protein kinases, which play a crucial role in cell proliferation and survival. 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine also modulates the activity of transcription factors involved in the regulation of gene expression. Additionally, 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine has been shown to exhibit potent biochemical and physiological effects in various in vitro and in vivo models. 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine has been shown to induce apoptosis in cancer cells by activating caspases and modulating the expression of Bcl-2 family proteins. 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine also suppresses the production of pro-inflammatory cytokines by inhibiting the activity of nuclear factor-kappaB (NF-kappaB). Additionally, 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine has been shown to protect neurons against oxidative stress and neuroinflammation by activating the Nrf2 pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine has several advantages for lab experiments, including its potent activity, selectivity, and low toxicity. 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine is also readily available and can be synthesized in large quantities. However, the limitations of 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine include its poor solubility in aqueous solutions and its instability under certain conditions.
Direcciones Futuras
Several future directions for the research on 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine can be identified. Firstly, the potential therapeutic applications of 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine in various diseases can be further explored through in vitro and in vivo studies. Secondly, the mechanism of action of 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine can be elucidated through structural and biochemical studies. Thirdly, the pharmacokinetics and pharmacodynamics of 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine can be investigated to optimize its therapeutic efficacy. Finally, the development of novel analogs of 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine with improved properties can be explored.
Métodos De Síntesis
The synthesis of 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine involves several steps, including the condensation of 2-methyl-5-propylpyrimidin-4-amine with 6-bromo-1H-pyrrolo[2,3-b]pyridine, followed by the reduction of the resulting intermediate with palladium on carbon. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine exhibits potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, 4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine has been investigated for its potential neuroprotective effects in Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
4-(2-methyl-5-propylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-3-4-10-8-18-9(2)19-14(10)12-7-13(16)20-15-11(12)5-6-17-15/h5-8H,3-4H2,1-2H3,(H3,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAZNJMZVCUSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C(N=C1C2=CC(=NC3=C2C=CN3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopropyl-6-spiro[2.3]hex-1-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5314411.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)

![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)


![2-(2-furyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5314464.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)
![3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5314476.png)
![(3aS*,6aR*)-5-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314484.png)
![1-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5314485.png)